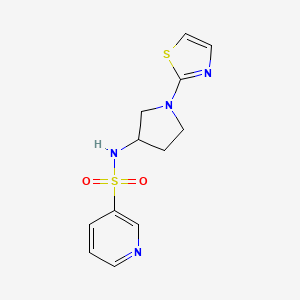
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide” is a chemical compound that contains a pyrrolidine ring, a thiazole ring, and a pyridine ring . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring can undergo various reactions due to its saturated scaffold . The thiazole ring is also reactive, with many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, which include the compound , have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This indicates potential use in the development of antiviral drugs.
Anti-inflammatory and Analgesic Activity
Thiazole compounds have been found to possess anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Anticancer Activity
Thiazole derivatives have demonstrated anticancer properties . This suggests potential applications in cancer treatment.
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This indicates potential use in the treatment of neurological disorders.
Agricultural Applications
Some thiazole derivatives have been found to promote plant growth and increase seed yield and oil content . This suggests potential applications in agriculture.
COX-1 Inhibitory Activity
Thiazole derivatives have shown weak COX-1 inhibitory activity . This suggests potential applications in the development of drugs for conditions that can be treated by inhibiting COX-1, such as inflammation and pain.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-2-1-4-13-8-11)15-10-3-6-16(9-10)12-14-5-7-19-12/h1-2,4-5,7-8,10,15H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCRWGDOADUPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


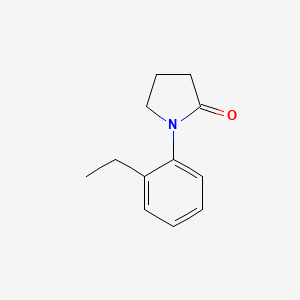
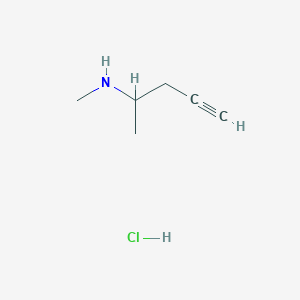
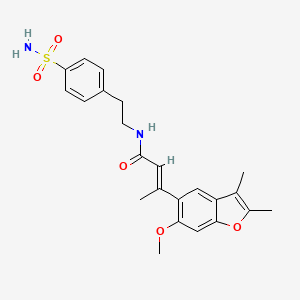
![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)
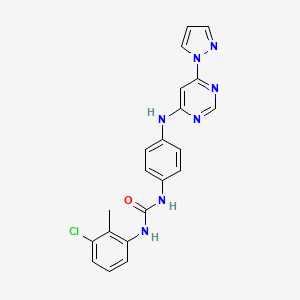
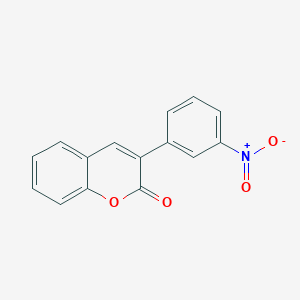
![ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate](/img/structure/B2804599.png)
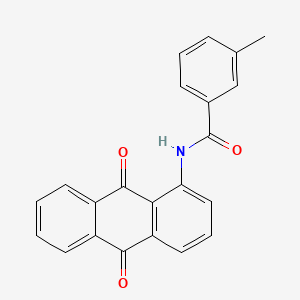
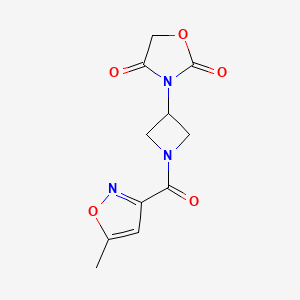
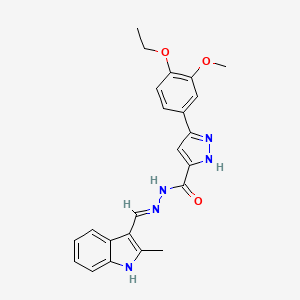
![5-Bromo-2-[[1-(3-chloropyridin-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2804603.png)
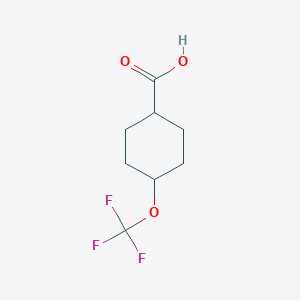
![7-(2-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2804605.png)